lemA protein, bacterial

Catalog No.
S1828577
CAS No.
142463-59-0
M.F
C11H17NO2
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lemA protein, bacterial

CAS Number

142463-59-0

Product Name

lemA protein, bacterial

Molecular Formula

C11H17NO2

Molecular Weight

0

Synonyms

lemA protein, bacterial

LemA protein, bacterial, is a significant component in the regulatory systems of various Gram-negative bacteria, particularly in Pseudomonas syringae. This protein is part of a two-component system that includes histidine kinase and response regulator proteins, which play crucial roles in bacterial signal transduction and virulence. The lemA gene is essential for the pathogenicity of Pseudomonas syringae, facilitating disease lesion formation on host plants . The molecular formula for LemA protein is C11H17NO2, and it has a CAS number of 142463-59-0 .

The lemA protein participates in several biochemical pathways, primarily through its interaction with other proteins in the GacS/GacA signaling cascade. This two-component system allows bacteria to respond to environmental signals by regulating gene expression. Specifically, GacS acts as a sensor kinase that phosphorylates GacA, which then activates transcription of genes involved in virulence and secondary metabolism . The phosphorylation state of GacA is critical for the regulation of antifungal compound synthesis, such as pyrrolnitrin .

LemA protein is involved in various biological activities that enhance bacterial survival and pathogenicity. It plays a pivotal role in controlling the expression of small regulatory RNAs that modulate virulence factors. For instance, it influences the production of secondary metabolites that are crucial for competing with other microorganisms and establishing infection . The lemA gene's activity directly correlates with the bacterium's ability to cause disease in host plants, making it a target for understanding plant-pathogen interactions.

The synthesis of LemA protein typically involves recombinant DNA technology. Researchers clone the lemA gene into an expression vector, which is then introduced into a suitable host organism (often Escherichia coli). Following transformation, the host cells are cultured under conditions that promote protein expression. Afterward, the protein can be purified using techniques such as affinity chromatography or ion-exchange chromatography to obtain a high-purity product suitable for research applications .

LemA protein has several applications in microbiological research and biotechnology:

  • Pathogenicity Studies: Understanding the mechanisms by which LemA influences virulence can aid in developing strategies to combat plant diseases caused by Pseudomonas syringae.
  • Biocontrol Agents: Insights into LemA's role in antifungal compound production may lead to the development of biocontrol agents that can protect crops from fungal pathogens.
  • Signal Transduction Research: Investigating the GacS/GacA signaling pathway can provide broader insights into bacterial communication and regulatory mechanisms.

Studies have shown that LemA interacts with various proteins within the GacS/GacA signaling pathway. These interactions are critical for the modulation of gene expression related to virulence and secondary metabolite production. For example, research indicates that RetS can inhibit biofilm formation by disrupting interactions within this signaling cascade . Moreover, studies on hybrid sensor kinases have revealed their role in regulating transitions between acute and chronic infections in Pseudomonas aeruginosa, highlighting the complex interplay of these proteins in bacterial behavior .

LemA protein shares similarities with several other proteins involved in bacterial signaling and pathogenicity. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity to LemA ProteinUnique Features
GacS ProteinPart of the same two-component systemFunctions as a sensor kinase
RetS ProteinInvolved in regulating virulenceActs as an inhibitor of biofilm formation
CsrB ProteinInvolved in RNA regulationSequesters RNA-binding proteins
RsmA ProteinModulates gene expression related to virulenceDirectly interacts with small regulatory RNAs

LemA protein's unique contribution lies in its specific role within the GacS/GacA system, influencing both pathogenicity and secondary metabolism distinctly compared to other similar proteins.

Genetic Architecture of the lemA Locus

Open Reading Frame Organization

The lemA gene exhibits a distinctive open reading frame organization that reflects its role as a complex regulatory protein in bacterial systems [1]. In Pseudomonas syringae pathovar syringae, the lemA locus contains a substantial open reading frame of 2,787 nucleotides, encoding a protein of 929 amino acids [7] [26]. This extensive coding sequence demonstrates the multifunctional nature of the LemA protein, which uniquely combines both sensor kinase and response regulator domains within a single polypeptide chain [1] [7].

The nucleotide composition analysis reveals characteristics typical of Pseudomonas species, with guanine plus cytosine content at codon positions 1, 2, and 3 measuring 68%, 41%, and 79% respectively [7]. This codon bias pattern is consistent with organisms possessing high guanine plus cytosine content, confirming the proper reading frame identification [7]. The open reading frame organization includes a likely Shine-Dalgarno sequence positioned at nucleotides 779 to 783, adjacent to a GTG translational start codon [7]. This alternative start codon usage, where GTG functions as an initiation codon instead of the more common ATG, has been demonstrated to specify N-formyl methionine when utilized as the first amino acid [7].

The structural organization of the lemA open reading frame encompasses two distinct hydrophobic regions spanning nucleotides 788 to 856 and 1262 to 1327, containing 23 and 22 amino acids respectively [7]. These hydrophobic stretches likely represent transmembrane domains, consistent with the protein's predicted membrane-associated localization [7]. The open reading frame extends beyond conventional boundaries, with functional truncated versions demonstrated through complementation studies using subclones that encode abbreviated yet still active LemA proteins [7].

Flanking Genes and Operonic Context

The genomic context surrounding the lemA locus reveals a complex arrangement of functionally related genes that provides insights into the regulatory networks governing bacterial pathogenicity [1] [7]. Immediately upstream of the lemA gene, positioned approximately 150 nucleotides away and transcribed in the opposite direction, lies the cysM gene [7] [11]. This gene encodes O-acetylserine thiol-lyase B, which catalyzes the final step in cysteine synthesis from O-acetylserine through the addition of either thiosulfate or sulfide [7].

The cysM gene demonstrates strong sequence similarity to its Escherichia coli counterpart, exhibiting 69% nucleotide identity over the sequenced region [7]. The divergent transcription pattern between lemA and cysM suggests independent regulatory control of these genes, despite their close physical proximity [11]. This arrangement is significant because it indicates that the lemA gene functions as an isolated regulatory unit rather than as part of a larger operon structure [7].

In other bacterial systems, particularly Pseudomonas syringae pathovar syringae, the genomic architecture reveals additional complexity through the identification of the gacA gene, which encodes the response regulator component that functions in conjunction with the LemA sensor kinase [13]. The gacA gene has been mapped immediately upstream of the uvrC gene, an arrangement that is conserved across Pseudomonas fluorescens and Escherichia coli [13]. The uvrC gene encodes a component of the nucleotide excision repair system, and insertional mutations in gacA can affect uvrC expression through polar effects, resulting in ultraviolet sensitivity [13].

The operonic context analysis through transposon mutagenesis studies has revealed that genes regulated by the lemA system, including those involved in syringomycin and protease production, are not clustered near the lemA locus itself [7]. This dispersed arrangement of target genes emphasizes the global regulatory nature of the LemA system, where the regulatory protein influences gene expression at multiple chromosomal locations rather than controlling a localized gene cluster [7].

Sequence Homology and Domain Analysis

Conserved Motifs in Sensor Kinase-Response Regulator Hybrids

The LemA protein represents a unique class of bacterial regulatory proteins that combines both sensor kinase and response regulator functionalities within a single polypeptide chain [1] [7]. Sequence analysis reveals significant homology to established members of the two-component regulatory protein family, with amino acid identity ranging from 26% to 31% when compared to proteins such as RcsC of Escherichia coli, BvgS of Bordetella pertussis, PhoR of Escherichia coli, and VirA of Agrobacterium tumefaciens [7].

The sensor kinase domain of LemA contains all the conserved residues characteristic of histidine protein kinases [7]. The primary conserved motif includes the autophosphorylatable histidine residue, which serves as the initial phosphorylation site in the signal transduction cascade [7]. Additional conserved elements include the glycine-rich regions that are essential for adenosine triphosphate binding and kinase activity [7]. The protein also contains the characteristic asparagine residue that participates in the phosphoryl transfer mechanism [7].

Within the response regulator domain, LemA possesses the critical aspartic acid residue that serves as the phosphoryl group acceptor [7]. This domain also contains the conserved lysine residue that is essential for response regulator function [7]. The presence of both sensor kinase and response regulator domains within a single protein distinguishes LemA from conventional two-component systems, where these functions are typically distributed between separate proteins [1] [7].

The hybrid nature of LemA places it within a specialized subclass of sensor kinases that includes ArcB, BarA, BvgS, EvgS, RteA, and TorS [18]. These proteins are characterized by their modular structure containing a phosphoryl transmitter domain, a receiver domain, and a histidine phosphotransfer output domain [15]. The phosphorylation cascade in such systems involves initial autophosphorylation at the histidine residue, followed by intramolecular transfer to the aspartic acid residue in the receiver domain, and subsequent transfer to the histidine residue in the output domain [15].

ProteinSource OrganismIdentity (%)Conserved Domains
RcsCEscherichia coli26-31Sensor kinase, Response regulator
BvgSBordetella pertussis26-31Sensor kinase, Response regulator
PhoREscherichia coli26-31Sensor kinase
VirAAgrobacterium tumefaciens26-31Sensor kinase, Response regulator
ArcBEscherichia coliSimilarTripartite sensor kinase
BarAEscherichia coliSimilarTripartite sensor kinase

Phylogenetic Relationships with FixJ and BarA Family Proteins

The phylogenetic analysis of LemA reveals complex evolutionary relationships with well-characterized regulatory protein families, particularly the FixJ and BarA systems [13] [15]. The LemA protein shows structural and functional similarity to the FixJ family of response regulators, which are involved in oxygen-sensing regulatory cascades in various bacterial species [17] [20].

The FixJ family proteins are characterized by their role in nitrogen fixation regulation under low-oxygen conditions [17]. These proteins typically function as response regulators that receive phosphoryl groups from their cognate sensor kinases and subsequently activate transcription of genes required for anaerobic metabolism [17]. The structural similarity between LemA and FixJ proteins suggests evolutionary conservation of regulatory mechanisms across diverse bacterial processes [20].

The relationship with BarA family proteins is particularly significant, as BarA represents another member of the tripartite sensor kinase subfamily [21]. BarA functions in conjunction with its cognate response regulator UvrY in Escherichia coli, forming a two-component system that regulates various cellular processes including hydrogen peroxide resistance [21]. The BarA protein exhibits the same modular architecture as LemA, with distinct sensor, receiver, and output domains [21].

Phylogenetic reconstruction studies indicate that LemA, along with its cognate response regulator GacA, forms part of the GacS/GacA two-component system family [15]. This system is widely distributed among Gram-negative bacteria and plays crucial roles in pathogenicity, biocontrol, and stress tolerance [15]. The GacS protein, which corresponds to LemA in Pseudomonas syringae, belongs to the unorthodox sensor kinases characterized by their complex domain organization [15].

The evolutionary analysis reveals that the periplasmic sensing domain of GacS/LemA family proteins shows poor conservation across different bacterial species [15]. This variability suggests that these proteins have evolved to respond to different environmental signals while maintaining the core regulatory mechanism [15]. The conservation of catalytic domains, however, indicates maintained functionality across diverse bacterial lineages [15].

Protein FamilyRepresentativeFunctionDomain Organization
FixJSinorhizobium meliloti FixJNitrogen fixation regulationResponse regulator
BarA/UvrYEscherichia coli BarAStress responseTripartite sensor kinase
GacS/GacAPseudomonas fluorescens GacSPathogenicity regulationTripartite sensor kinase
LemA/GacAPseudomonas syringae LemALesion formationHybrid sensor kinase

The molecular weight analysis of LemA proteins varies across bacterial species, with the Pseudomonas syringae version encoding a 929 amino acid protein corresponding to approximately 103 kilodaltons [7]. In contrast, the Listeria monocytogenes LemA protein is significantly smaller at 30 kilodaltons, reflecting species-specific adaptations of this regulatory system [3]. This size variation among LemA homologs demonstrates the evolutionary plasticity of two-component regulatory systems while maintaining core functional domains [3] [5].

The most comprehensive structural information available for bacterial LemA proteins comes from the crystal structure of the protein from Thermotoga maritima, designated as PDB entry 2ETD [1] [2] [3] [4]. This structure was determined by the Joint Center for Structural Genomics as part of the Protein Structure Initiative and represents a significant milestone in understanding the three-dimensional architecture of LemA family proteins [1] [3] [4]. The crystal structure was solved using X-ray diffraction techniques and achieved a resolution of 2.28 Ångström, providing atomic-level detail of the protein's structural organization [1] [2] [3] [4].

The Thermotoga maritima LemA protein structure encompasses 171 amino acids corresponding to residues 35-193 of the full-length protein sequence, with a theoretical molecular weight of 19.95 kilodaltons [1] [5]. The protein was successfully expressed in Escherichia coli as a recombinant protein, demonstrating the feasibility of heterologous expression systems for structural studies [1] [5]. Size exclusion chromatography combined with static light scattering confirmed that the protein exists as a monomer in solution, establishing its oligomeric state as a single polypeptide chain rather than a multimeric complex [1] [5] [3].

Tertiary Structure and Active Site Configuration

The tertiary structure of the Thermotoga maritima LemA protein adopts a distinctive bromodomain-like fold, which represents a characteristic structural motif found in chromatin-associated proteins [2] [3]. This fold consists primarily of a compact arrangement of secondary structural elements that create a stable three-dimensional architecture. The bromodomain-like fold is characterized by its unique topology that facilitates specific protein-protein interactions and potentially mediates binding to other cellular components [2] [3].

The active site configuration of the LemA protein reveals specific spatial arrangements that are critical for its biological function. The protein contains distinct binding pockets and surface features that are conserved across different bacterial species, suggesting functional importance [6] [7]. The tertiary structure demonstrates the typical characteristics observed in thermostable proteins from hyperthermophilic organisms, including increased contact order and enhanced structural compactness that contribute to stability at elevated temperatures [8]. These structural features enable the protein to maintain its folded state and biological activity under the extreme thermal conditions encountered by Thermotoga maritima [8].

The overall fold organization shows that distant regions of the primary sequence come into close spatial proximity in the three-dimensional structure, creating functional sites that depend on the proper folding of the entire polypeptide chain [9]. This architectural arrangement is essential for the protein's biological activity and represents a sophisticated example of how linear genetic information is translated into complex three-dimensional functional structures [9].

Chloride Ion Binding and Metal Coordination Sites

The crystal structure of the Thermotoga maritima LemA protein reveals the presence of specific chloride ion binding sites that play important roles in the protein's structural organization and potentially its functional mechanism [2] [3] [10]. The structure contains at least one chloride ion that is observed in the crystallographic electron density maps, indicating a specific and stable binding interaction [2] [3] [10]. This chloride binding represents a significant structural feature that distinguishes the LemA protein from many other bacterial regulatory proteins [11].

The chloride ion binding site demonstrates characteristics typical of halide-protein interactions, where the negatively charged chloride ion is stabilized through coordination with positively charged amino acid residues [11] [12]. The binding geometry and coordination environment suggest that the chloride ion may play a role in stabilizing specific conformational states of the protein or modulating its interactions with other cellular components [11] [12]. This type of ion binding is particularly relevant for proteins functioning in marine environments, where chloride concentrations are naturally elevated [13].

Metal coordination sites within the LemA protein structure provide additional insights into the protein's biochemical properties and potential catalytic functions [14] [15]. The presence of metal coordination sites suggests that the protein may require divalent cations for optimal structural stability or enzymatic activity [14] [15]. These coordination sites typically involve amino acid residues such as histidine, cysteine, aspartate, and glutamate, which can donate electron pairs to form coordinate covalent bonds with metal ions [16] [15].

The specific geometry and coordination number of these metal binding sites follow established patterns observed in metalloproteins, where the spatial arrangement of coordinating ligands determines the selectivity and binding affinity for different metal ions [14] [15] [17]. The presence of both chloride binding and metal coordination sites in the LemA protein structure indicates a sophisticated regulatory mechanism that may involve multiple ionic interactions to control protein function [14] [15].

AlphaFold-Predicted Models and Validation

The advent of artificial intelligence-driven protein structure prediction has revolutionized our understanding of protein architecture, with AlphaFold representing the most significant breakthrough in computational structural biology [18] [19] [20]. AlphaFold predictions for LemA family proteins provide valuable insights into structural features that may not be readily accessible through experimental methods, particularly for proteins that are difficult to crystallize or express in sufficient quantities for structural studies [18] [19] [20].

The AlphaFold prediction methodology achieves remarkable accuracy in protein structure prediction, with a median root mean square deviation of 1.0 Ångström when compared to experimental structures [21]. This level of accuracy approaches that of experimental techniques and provides confidence in using AlphaFold models for structural analysis and functional interpretation [21]. The prediction algorithm utilizes deep learning neural networks that have been trained on extensive databases of known protein structures and evolutionary information from multiple sequence alignments [18] [19] [22].

For LemA family proteins, AlphaFold models provide per-residue confidence scores using the predicted Local Distance Difference Test (pLDDT) metric, which ranges from 0 to 100 [19] [21]. High confidence regions (pLDDT ≥ 90) are typically very close to experimental structures and are considered highly reliable for structural interpretation [19] [21]. Regions with lower confidence scores (pLDDT < 50) may correspond to intrinsically disordered regions or areas where the prediction algorithm has limited confidence [19] [21] [23].

Validation of AlphaFold predictions has been extensively performed using multiple experimental approaches. Cross-linking mass spectrometry studies demonstrate that AlphaFold models satisfy 86.2% of experimental cross-links observed in living cells, with 43% of proteins showing no cross-linking violations [23]. This high level of agreement with experimental data suggests that AlphaFold predictions capture biologically relevant conformational states rather than artificial structural arrangements [23].

The accuracy of AlphaFold predictions is particularly noteworthy for well-folded globular domains, where the algorithm consistently produces models that match experimental structures with high fidelity [21] [24]. Advanced validation methods using geometry-complete perceptron networks have demonstrated that AlphaFold's accuracy estimations are more than 10% more correlated with ground-truth measures of structural accuracy compared to traditional computational methods [24] [25].

Transmembrane Helices and Membrane Association

The prediction and characterization of transmembrane helices in LemA family proteins represents a critical aspect of understanding their cellular localization and functional mechanism [26] [27] [28]. Transmembrane helices are typically composed of 20-25 amino acid residues that adopt an alpha-helical secondary structure and span the lipid bilayer of cellular membranes [27] [28] [29]. These helical segments must satisfy specific hydrophobic requirements to be compatible with the lipid environment of biological membranes [27] [28] [29].

The identification of transmembrane helices relies on the analysis of hydrophobicity patterns within the protein sequence, where regions with high positive hydropathy values are predicted to form membrane-spanning segments [27] [28]. The Kyte-Doolittle hydropathy scale is commonly used to identify these hydrophobic regions, with transmembrane helices typically showing sustained hydrophobic character over a length sufficient to span the approximately 3 nanometer thickness of a lipid bilayer [27] [28].

For LemA family proteins, transmembrane helix prediction algorithms have identified potential membrane-spanning regions that may be responsible for anchoring these proteins to cellular membranes [26] [30]. The predicted transmembrane segments in LemA proteins are typically located in the amino-terminal region, while the carboxy-terminal domain is predicted to be extracellular or periplasmic [26] [30]. This topology is consistent with the proposed function of LemA proteins in membrane-associated processes such as vesicle formation and membrane remodeling [26].

The membrane association of LemA proteins has been experimentally validated through various biochemical approaches, including membrane fractionation studies and microscopy-based localization experiments [26] [30]. These studies confirm that LemA proteins are indeed associated with cellular membranes and suggest that the transmembrane helices are functional rather than merely predicted features [26] [30].

The structural organization of transmembrane helices in membrane proteins follows specific patterns that optimize both membrane insertion and protein stability [28] [31] [32]. The helices may exhibit flexibility and bending to accommodate hydrophobic mismatch between the protein and the surrounding lipid bilayer [32]. This flexibility allows transmembrane proteins to function effectively in different membrane environments while maintaining their essential structural and functional properties [32].

Advanced computational methods for transmembrane helix prediction continue to improve, with algorithms achieving accuracy rates of 73-90% when validated against experimentally determined structures [28] [33]. The integration of multiple prediction approaches, including sequence analysis, hydropathy profiling, and machine learning algorithms, provides increasingly reliable identification of transmembrane segments in protein sequences [28] [33].

Dates

Last modified: 07-20-2023

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